Chemical structure and properties of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile
Chemical structure and properties of {[4-(Trifluoromethyl)phenyl]amino}acetonitrile
An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile: Properties, Synthesis, and Applications
A Note on Nomenclature: The topic specified, {[4-(Trifluoromethyl)phenyl]amino}acetonitrile, suggests an amino (-NH-) linkage. Publicly available scientific literature and commercial databases contain extensive information on the closely related and structurally significant compound, 4-(Trifluoromethyl)phenylacetonitrile (CAS No. 2338-75-2), which features a methylene (-CH2-) bridge. This compound is a critical building block in medicinal and materials chemistry. This guide will focus on this widely documented and utilized chemical, assuming it is the intended subject of interest for drug development professionals.
Introduction
4-(Trifluoromethyl)phenylacetonitrile, also commonly known as 4-(trifluoromethyl)benzyl cyanide, is a crystalline organic solid that serves as a highly versatile intermediate in the synthesis of complex molecules. Its structure, which combines a trifluoromethyl-substituted benzene ring with a nitrile functional group, makes it a valuable precursor in the pharmaceutical, agrochemical, and materials science sectors.[1]
The presence of the trifluoromethyl (-CF3) group is particularly significant. This moiety is a well-established bioisostere for other groups (like a methyl or ethyl group) and is known to enhance key properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, its incorporation into drug candidates is a common strategy in modern medicinal chemistry.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, a representative synthetic protocol, and key applications for researchers and scientists in the field.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis. 4-(Trifluoromethyl)phenylacetonitrile is an achiral molecule with the molecular formula C9H6F3N.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]acetonitrile | [6] |
| CAS Number | 2338-75-2 | [6] |
| Molecular Formula | C9H6F3N | [5][7] |
| Molecular Weight | 185.15 g/mol | [5][6] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 47-49 °C | |
| Boiling Point | 131-132 °C at 20 mmHg | |
| SMILES | C1=CC(=CC=C1CC#N)C(F)(F)F | [6] |
| InChIKey | QNKOCFJZJWOXDE-UHFFFAOYSA-N | [7] |
Spectroscopic and Structural Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of a synthetic intermediate. For 4-(Trifluoromethyl)phenylacetonitrile, a combination of spectroscopic techniques is typically employed.
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Vibrational Spectroscopy (FT-IR & FT-Raman): These methods are used to identify the characteristic vibrational frequencies of the molecule's functional groups. The nitrile group (-C≡N) exhibits a sharp, distinct peak in the IR spectrum. A detailed analysis using Density Functional Theory (DFT) has been performed to assign the vibrational modes observed in both FT-IR and FT-Raman spectra, providing a strong correlation between theoretical predictions and experimental findings.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for elucidating the molecule's carbon-hydrogen framework. The chemical shifts, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, have been shown to align well with experimental data, confirming the structural arrangement of protons and carbons.[8]
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Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is available, providing information about its molecular weight and fragmentation patterns, which serves as a final confirmation of its identity.[9]
-
Crystal Structure: The crystal structure reveals that molecules are linked via various C-H···F and C-H···N intermolecular contacts.[10] This understanding of its solid-state packing is crucial for studies in materials science and polymorphism.
Synthesis Pathway and Experimental Protocol
The most common and industrially scalable synthesis of 4-(Trifluoromethyl)phenylacetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is efficient due to the high reactivity of the benzylic position and the availability of the starting materials.
Synthetic Workflow Diagram
The diagram below illustrates the general synthetic transformation.
Caption: General synthesis of 4-(Trifluoromethyl)phenylacetonitrile.
Step-by-Step Protocol (Generalized)
This protocol is a representative methodology. Researchers must adapt it based on laboratory-specific conditions and safety protocols.
-
Reactor Setup and Inerting:
-
Action: Equip a multi-necked, round-bottom flask with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen/argon inlet.
-
Causality: The use of an inert atmosphere is crucial to prevent moisture, which could react with the cyanide salt, and to ensure a clean reaction environment.
-
-
Reagent Charging:
-
Action: Charge the flask with the chosen solvent (e.g., acetonitrile) and the cyanide salt (e.g., sodium cyanide).[11] Begin vigorous stirring to create a suspension.
-
Causality: Acetonitrile is a common polar aprotic solvent that effectively dissolves the organic starting material and facilitates the SN2 reaction mechanism. Using the cyanide salt as a suspension is typical.
-
-
Addition of Starting Material:
-
Action: Slowly add 4-(trifluoromethyl)benzyl chloride or bromide to the stirred suspension. The addition can be done neat or as a solution in the reaction solvent.
-
Causality: A controlled, slow addition helps to manage any potential exotherm from the reaction, ensuring temperature stability and preventing runaway reactions.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to a specified temperature (e.g., 70-80°C) and maintain it for several hours.[11] Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).
-
Causality: Heating provides the necessary activation energy to drive the substitution reaction to completion in a reasonable timeframe. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing side-product formation.
-
-
Workup and Isolation:
-
Action: Cool the mixture to room temperature. Filter off the inorganic salts. The filtrate is then typically subjected to an aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4).
-
Causality: This multi-step process removes unreacted inorganic salts, water-soluble byproducts, and residual solvent, isolating the crude product in an organic phase.
-
-
Purification:
-
Action: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
-
Causality: Purification is a critical self-validating step. Vacuum distillation is effective for thermally stable liquids/low-melting solids, while recrystallization is excellent for achieving high purity for crystalline solids. The choice depends on the scale and purity requirements.
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Key Applications in Research and Drug Development
The utility of 4-(Trifluoromethyl)phenylacetonitrile stems from the advantageous properties conferred by its trifluoromethyl group and the synthetic versatility of the nitrile moiety.
-
Pharmaceutical Intermediate: This compound is a cornerstone for building more complex active pharmaceutical ingredients (APIs). The -CF3 group enhances lipophilicity and can block metabolic pathways, leading to drugs with improved pharmacokinetic profiles.[2] It serves as a precursor for molecules targeting a range of conditions, including neurological and cardiovascular diseases.[1]
-
Organic Semiconductors: It has been used to prepare cyano-substituted distyrylbenzene derivatives, which are being investigated as novel n-type organic semiconductors for applications in electronics.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create advanced herbicides and pesticides where enhanced potency and stability are desired.[1]
-
Materials Science: The compound is explored for its potential in developing advanced polymers and coatings that exhibit superior thermal and chemical resistance.[1]
Safety and Handling
4-(Trifluoromethyl)phenylacetonitrile is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Primary Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[6] It causes significant skin and eye irritation and may lead to respiratory irritation.[12][13]
-
Handling Recommendations:
-
Always work in a well-ventilated fume hood.[13]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[14][15]
-
For handling solids, use a respirator with a particulate filter (e.g., N95) to avoid dust inhalation.
-
Avoid direct contact and the formation of dust.[13]
-
-
Storage:
References
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NextSDS. (n.d.). Acetonitrile, [[4-(trifluoromethyl)phenyl]amino]- (9CI). Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
- Iraiyadian, D. G., et al. (2018). Structural analysis of 4-(Trifluoromethyl) Phenylacetonitrile : FT-IR, FT-Raman and NMR Approaches. International Journal of Pure and Applied Physics.
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ResearchGate. (n.d.). [4-(Trifluoromethyl)phenyl]acetonitrile. Retrieved from [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis. Retrieved from [Link]
- Google Patents. (2011). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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